4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one
CAS No.:
Cat. No.: VC19983309
Molecular Formula: C9H8Br2N2O2S
Molecular Weight: 368.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8Br2N2O2S |
|---|---|
| Molecular Weight | 368.05 g/mol |
| IUPAC Name | 4-(4,5-dibromothiophene-2-carbonyl)piperazin-2-one |
| Standard InChI | InChI=1S/C9H8Br2N2O2S/c10-5-3-6(16-8(5)11)9(15)13-2-1-12-7(14)4-13/h3H,1-2,4H2,(H,12,14) |
| Standard InChI Key | IYOIJBONXNWMAA-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC(=O)N1)C(=O)C2=CC(=C(S2)Br)Br |
Introduction
Molecular Structure and Physicochemical Properties
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.05 g/mol |
| Halogen Content | 43.4% Br by mass |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 1 (piperazin-2-one NH) |
| Hydrogen Bond Acceptors | 4 (2 carbonyl O, 1 lactam O, 1 thiophene S) |
Synthetic Methodologies
Optimized Reaction Conditions
The synthesis of 4-(4,5-dibromothiophene-2-carbonyl)piperazin-2-one typically involves a two-step sequence:
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Thiophene Functionalization: 4,5-Dibromothiophene-2-carboxylic acid is activated using coupling agents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
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Amide Bond Formation: The acid chloride reacts with piperazin-2-one under Schotten-Baumann conditions, employing a biphasic solvent system (e.g., dichloromethane/water) with sodium bicarbonate as a base.
Critical parameters include:
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Temperature: Reactions are conducted at 0–5°C during acid chloride formation to minimize side reactions, followed by warming to room temperature for amide coupling.
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Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates, while ethereal solvents improve reaction control.
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4,5-Dibromothiophene-2-carboxylic acid + SOCl₂, reflux, 4h | 92% |
| 2 | Intermediate + piperazin-2-one, DCM/H₂O, NaHCO₃, 12h | 68% |
Biological Activities and Mechanistic Insights
Hypothesized Targets and Modes of Action
While direct biological data for 4-(4,5-dibromothiophene-2-carbonyl)piperazin-2-one remain limited, structural analogs provide clues to its potential mechanisms:
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Kinase Inhibition: The dibromothiophene moiety may act as a ATP-binding site competitor in kinases, leveraging halogen bonds with backbone carbonyls .
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Epigenetic Modulation: Piperazine derivatives exhibit affinity for histone acetyltransferases (HATs), with IC₅₀ values in the micromolar range for related compounds . For example, compound 17 (Table 3) bearing a 6-aminohexyl side chain demonstrated against p300/CBP HAT .
Table 3: Activity of Selected Piperazine Derivatives
| Compound | Substituent | Target | |
|---|---|---|---|
| 17 | 6-Aminohexyl | p300/CBP HAT | 1.4 μM |
| 20 | Piperidin-4-ylmethyl | p300/CBP HAT | 4.4 μM |
| 25 | Furan-3-yl | p300/CBP HAT | 4.6 μM |
Applications in Drug Discovery
Lead Optimization Strategies
The compound’s modular structure allows for systematic derivatization:
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Bromine Replacement: Substituting bromines with fluorine or iodine could tune electronic properties and binding kinetics.
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Piperazin-2-one Modifications: Introducing alkyl or aryl groups at the lactam nitrogen may enhance blood-brain barrier permeability.
Docking simulations predict strong interactions with the HAT domain of p300/CBP, particularly through:
Research Challenges and Future Directions
Key Knowledge Gaps
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In Vivo Pharmacokinetics: No data exist on bioavailability, metabolic stability, or toxicity profiles.
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Target Validation: Specific protein targets remain unconfirmed, necessitating chemical proteomics studies.
Proposed solutions include:
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Isotopic Labeling: Incorporating into the piperazin-2-one ring for metabolic tracking.
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Fragment-Based Screening: Co-crystallization with candidate proteins to elucidate binding modes.
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